N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide
Description
Properties
IUPAC Name |
N-propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-3-8-19-17(22)15-6-5-7-16(14-15)18(23)21-12-10-20(9-4-2)11-13-21/h2,5-7,14H,3,8-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBCZXGBPAVMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)C(=O)N2CCN(CC2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide involves multiple steps, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . These methods ensure the formation of the piperazine moiety, which is a crucial component of the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable methods for producing piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions: N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific research needs.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions typically result in the replacement of specific functional groups with new ones, altering the compound’s properties.
Scientific Research Applications
N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide is widely used in scientific research due to its versatile properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used to study various biological processes and interactions. In medicine, the compound is investigated for its potential therapeutic applications, including drug development. Additionally, it finds applications in material science, where it contributes to the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and research context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide can be contextualized against analogous piperazine-benzamide derivatives reported in recent literature. Key comparisons focus on substituent effects, biological activity, and synthetic strategies.
Structural and Functional Group Analysis
Biological Activity
N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanism of action, and potential therapeutic applications.
Overview of the Compound
Chemical Structure and Properties
This compound is characterized by a piperazine ring, which is a common structural motif in many pharmaceutical agents. The compound's structure includes:
- A benzamide core that contributes to its pharmacological properties.
- A propynyl group that enhances its reactivity and potential interactions with biological targets.
Synthesis and Preparation Methods
The synthesis of this compound typically involves several key steps:
- Formation of Piperazine Derivative : Reaction of 4-chloro-3-nitrobenzoic acid with piperazine.
- Reduction : Conversion of the nitro group to an amine using palladium on carbon (Pd/C) and hydrogen gas.
- Acylation : The amine undergoes acylation with propanoyl chloride to form the corresponding amide.
- Alkylation : Introduction of the propynyl group via alkylation with propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃) .
This compound interacts with various biological targets, including:
- Enzymes : It may inhibit specific enzymes involved in disease processes, such as proteases.
- Receptors : The compound can bind to receptors, modulating their activity and influencing cellular signaling pathways.
The exact mechanism depends on the target and context of use, but its piperazine moiety is known to enhance binding affinity to various molecular targets .
Pharmacological Applications
Research indicates that this compound exhibits potential therapeutic effects in several areas:
- Anticancer Activity : Early studies suggest that compounds similar to this compound can inhibit abnormal cell growth, making them candidates for cancer treatment .
- Neurological Disorders : Given the structural similarities to known neuroactive drugs, it may have applications in treating conditions like anxiety or depression by modulating neurotransmitter systems .
- Antiviral Properties : Investigations into related compounds have shown promise against viral infections, potentially positioning this compound as a candidate for further antiviral development .
Structure–Activity Relationship (SAR)
A study focusing on SAR has revealed insights into how modifications to the benzamide structure affect biological activity. Compounds with similar frameworks were tested for their inhibitory effects on specific enzymes associated with diseases like cancer and viral infections .
| Compound | EC50 (μM) | Selectivity Index |
|---|---|---|
| N-Propyl Compound | 1.77 ± 1.60 | 212 |
| Related Benzamide | 4.74 ± 1.35 | >105 |
| Isoindoline Derivative | 7.85 ± 1.50 | 56.3 |
This table illustrates the potency of N-Propyl derivatives compared to other compounds, highlighting their potential effectiveness as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
